molecular formula C12H16O7 B14294039 Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate CAS No. 113443-97-3

Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate

Cat. No.: B14294039
CAS No.: 113443-97-3
M. Wt: 272.25 g/mol
InChI Key: KJRPNGKEEWTAID-UHFFFAOYSA-N
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Description

Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a cyclopentane ring with two keto groups at positions 2 and 5, a hydroxy group, and a diethyl ester of propanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The keto groups can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s keto and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that further exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonic ester with two ester groups and no additional functional groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

    Cyclopentanone: A cyclic ketone with a structure similar to the cyclopentane ring in diethyl (2,5-dioxocyclopentyl)(hydroxy)propanedioate.

Uniqueness

This compound is unique due to the presence of both keto and hydroxy groups on a cyclopentane ring, combined with the diethyl ester of propanedioic acid

Properties

CAS No.

113443-97-3

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

IUPAC Name

diethyl 2-(2,5-dioxocyclopentyl)-2-hydroxypropanedioate

InChI

InChI=1S/C12H16O7/c1-3-18-10(15)12(17,11(16)19-4-2)9-7(13)5-6-8(9)14/h9,17H,3-6H2,1-2H3

InChI Key

KJRPNGKEEWTAID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C(=O)CCC1=O)(C(=O)OCC)O

Origin of Product

United States

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